(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
The compound contains an indenyl group, a pyrrolopyrimidine group, and an amine group. Indenyl compounds are often used in organic synthesis and pharmaceuticals . Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the indenyl and pyrrolopyrimidine groups. These groups are both cyclic and planar, which could lead to interesting intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine group, which is a common site of reactivity in many chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine group could make the compound more polar .Scientific Research Applications
Synthesis and Catalysis
Research has explored the broader synthetic applications and bioavailability of the pyranopyrimidine core, including 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting their wide range of applicability. These scaffolds have been intensively investigated due to their challenging structural existence, with a focus on the application of hybrid catalysts for the synthesis of various derivatives through one-pot multicomponent reactions (Parmar, Vala, & Patel, 2023).
Biological and Medicinal Applications
Pyrimidine derivatives, including those similar to (S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, are noted for their broad range of biological and medicinal applications. These include serving as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable as sensing probes. Additionally, they have various applications in the biological and medicinal fields, such as being components of optical sensors (Jindal & Kaur, 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are Phosphodiesterase 4 (PDE4) and Acetylcholinesterase (AChE) . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.
Mode of Action
The compound acts as a dual inhibitor of PDE4 and AChE . It binds to the active sites of these enzymes, preventing them from performing their functions. This leads to an increase in the levels of cAMP and acetylcholine in the cells, which can enhance cognitive and memory functions.
Result of Action
The compound’s action results in improved cognitive and memory functions, as evidenced by its potential use in the treatment of Alzheimer’s disease (AD) . It also exhibits neuroprotective effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(1S)-2,3-dihydro-1H-inden-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-2-4-11-10(3-1)5-6-13(11)19-15-12-7-8-16-14(12)17-9-18-15/h1-4,7-9,13H,5-6H2,(H2,16,17,18,19)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNSDOGOYDQGLY-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=NC=NC4=C3C=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1NC3=NC=NC4=C3C=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730671 |
Source
|
Record name | N-[(1S)-2,3-Dihydro-1H-inden-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905580-86-1 |
Source
|
Record name | N-[(1S)-2,3-Dihydro-1H-inden-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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